
(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
Übersicht
Beschreibung
®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the tert-butoxy group provides steric hindrance, enhancing the compound’s stability and reactivity in various chemical processes.
Wissenschaftliche Forschungsanwendungen
®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of peptide-based materials and nanostructures for various industrial applications.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:
Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base like triethylamine.
Introduction of the tert-butoxy group: This step involves the use of tert-butyl alcohol and an appropriate acid catalyst to introduce the tert-butoxy group.
Formation of the final product: The protected amino acid is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.
Substitution Reactions: The tert-butoxy group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution: Acidic or basic conditions, along with appropriate nucleophiles, are used for substitution reactions.
Major Products
The major products formed from these reactions include peptides and modified amino acids, which can be further utilized in various biochemical and pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Fmoc-2-amino-3-methyl-butanoic acid: Similar structure but lacks the tert-butoxy group, resulting in different reactivity and stability.
®-Fmoc-2-amino-3-tert-butyl-propionic acid: Similar structure but with a tert-butyl group instead of tert-butoxy, affecting its steric properties.
Uniqueness
®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide a balance of protection and reactivity. This makes it particularly useful in peptide synthesis, where precise control over reaction conditions is crucial.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFKKLMQLSBQN-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Boc-amino)-2-propyl]benzonitrile](/img/structure/B1448127.png)
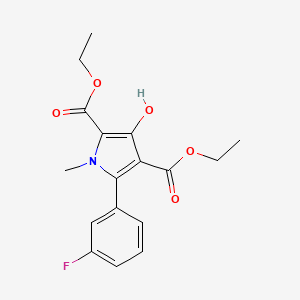
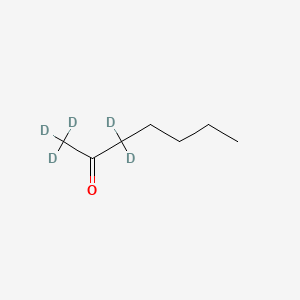

![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)


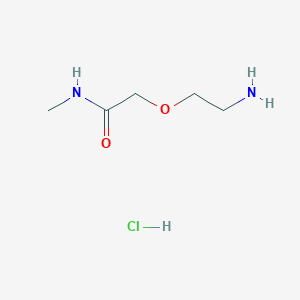
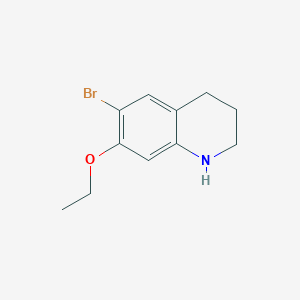
![1,2-dimethyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1448146.png)

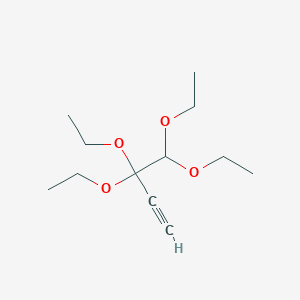

![[2-(2-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1448150.png)
